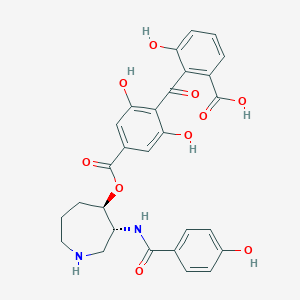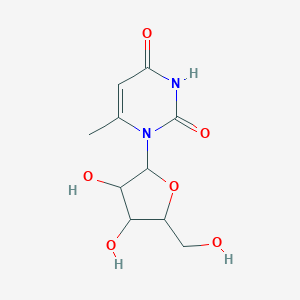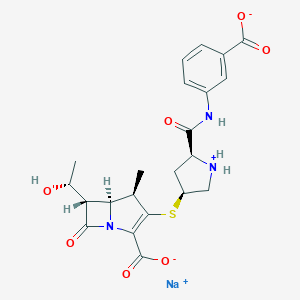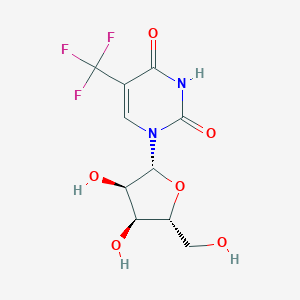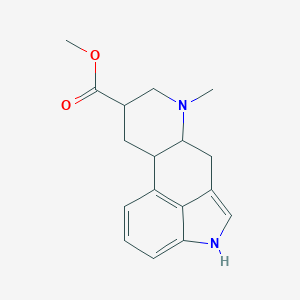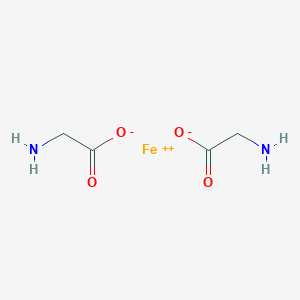
Pararot
Descripción general
Descripción
Parrots, also known as Psittaciformes, are a large group of birds known for their vibrant colors and strong, curved beaks . They have a compact body with a large head and a short neck . Their beaks are short, strong, and curved, used to break fruits and seeds . Most parrots can fly, though some lost their powers of flight after they came to live on oceanic islands .
Physical And Chemical Properties Analysis
Parrots have physical properties such as a compact body, a large head, a short neck, and a strong, curved beak . They also have zygodactyl feet, with two toes facing forward and two facing backward . The chemical properties of parrots would be similar to those of other living organisms, consisting mostly of water, proteins, lipids, nucleic acids, and carbohydrates.
Aplicaciones Científicas De Investigación
Nonlinear Optical Properties
Para Red has been studied for its nonlinear optical properties , which are crucial for the development of optoelectronic and photonic devices. The compound exhibits a strong nonlinear refractive index, nonlinear absorption coefficient, and third-order nonlinear susceptibility . These properties make Para Red a promising material for applications in non-linear optical materials development.
Quantum Mechanical Calculations
The quantum mechanical calculations of Para Red reveal large first and second hyperpolarizabilities . This indicates its potential in the field of quantum computing and molecular electronics, where the manipulation of electron distribution at a quantum level is essential.
Organic Electronics
Due to its extensive conjugated system, Para Red is expected to have strong non-linear optical properties, making it a candidate for use in organic electronics . Organic materials with such properties are sought after for their high nonlinear response, chemical stability, and fast response time to optical excitation .
Optical Power Limiting
Para Red’s high optical nonlinearity and good photothermal stability make it suitable for optical power limiting applications. These properties help in protecting sensitive optical components from damage by intense laser pulses .
Photonic Devices
The photonic devices industry can benefit from Para Red’s properties, especially in the creation of devices that require materials with high damage resistance and good optical nonlinearity .
Molecular Design
In molecular design , the strong donor-acceptor intermolecular interaction of Para Red, due to easily polarizable delocalized π-electrons, is of great interest. This feature is beneficial for designing molecules with desired properties for specific applications .
Azo Dye Applications
As an azo dye, Para Red has potential applications in creating polarized photo-induced anisotropy and contributing to nonlinear optical effects. Azo dyes are known for their versatility in applications ranging from textile coloring to optical data storage .
Synthesis and Characterization
The synthesis of Para Red and the determination of its molar extinction coefficient are fundamental research areas. These studies contribute to a deeper understanding of the dye’s properties and its behavior under various conditions .
Mecanismo De Acción
Target of Action
Para Red, also known as Pararot, is primarily used as a biological stain . It is a fat-soluble chemical dye and food additive . The primary targets of Para Red are cellulose fabrics, which it dyes a brilliant red color .
Mode of Action
Para Red interacts with its targets (cellulose fabrics) by adhering to the fabric fibers and imparting a red color
Result of Action
The primary result of Para Red’s action is the staining of cellulose fabrics. It imparts a brilliant red color to the fabrics .
Action Environment
The action, efficacy, and stability of Para Red can be influenced by various environmental factors. For instance, the pH of the environment can affect the dyeing process, with both acidic and basic stages occurring during the formation of Para Red . Additionally, the temperature and duration of the dyeing process can also impact the intensity and fastness of the color.
Safety and Hazards
Parrots can pose certain hazards in a home environment. They are known to be curious and their strong beaks can lead to them damaging household items or even causing harm to themselves . Additionally, they can be affected by common household hazards such as overheated non-stick cookware, household chemicals, and small sharp objects .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(4-nitrophenyl)diazenyl]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTPFVNWMLFMFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052325 | |
| Record name | C.I. Pigment Red 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red powder; [Alfa Aesar MSDS] | |
| Record name | Para Red | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19147 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
6410-10-2 | |
| Record name | Pigment Red 1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6410-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Pigment Red 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006410102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Para Red | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Para Red | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenol, 1-[2-(4-nitrophenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Red 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(p-nitrophenylazo)-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIGMENT RED 1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D54Q24K2EI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main concerns regarding the presence of Pararot in food?
A1: Pararot, along with other Sudan dyes, has been illegally used as a coloring agent in spices and sauces []. This poses a health risk as these substances are not approved for consumption according to EU regulations like EU-Richtlinie 94/36/EG and Farbstoffverordnung BGBl. Nr. 541/1996 []. The presence of these dyes in food products, often originating from Asian countries, has triggered alerts through the European rapid alert system for food and feed [].
Q2: Has the crystal structure of Pararot been determined?
A2: Yes, the crystal structure of 1-(p-Nitrobenzolazo)-2-naphthol (Pararot) has been successfully determined using data obtained from overlapping twin crystals [].
Q3: What are the implications of detecting Sudan dyes in food products?
A3: The discovery of Sudan dyes, including Pararot, in food products like chili, curry powder, and palm oil led to the European Commission Decision 2005/402/EG []. This decision mandates that shipments of these products must be free from Sudan dyes to ensure consumer safety [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



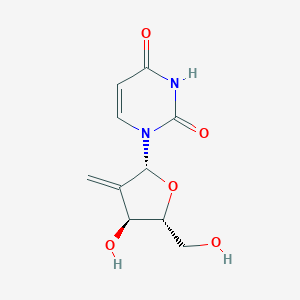

![1,4-Dioxaspiro[4.5]decan-8-ylmethanamine](/img/structure/B57116.png)
